molecular formula C15H23F2NO3 B13561796 Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B13561796
M. Wt: 303.34 g/mol
InChI Key: WRAFBOHDYXPVFX-UHFFFAOYSA-N
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Description

Tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a chemical compound with the molecular formula C15H23F2NO3. It is known for its unique spirocyclic structure, which includes a spiro junction between a piperidine ring and a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[55]undecane-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and hazardous reagents involved .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate include:

Uniqueness

The uniqueness of tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H23F2NO3

Molecular Weight

303.34 g/mol

IUPAC Name

tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C15H23F2NO3/c1-13(2,3)21-12(20)18-9-4-11(19)10-14(18)5-7-15(16,17)8-6-14/h4-10H2,1-3H3

InChI Key

WRAFBOHDYXPVFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC12CCC(CC2)(F)F

Origin of Product

United States

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